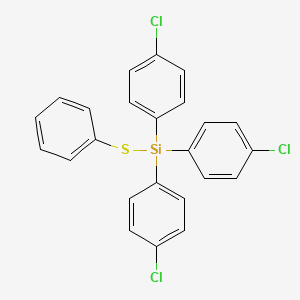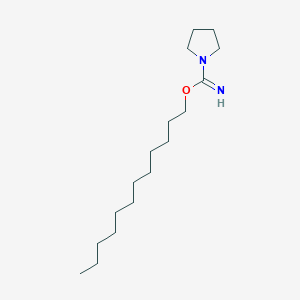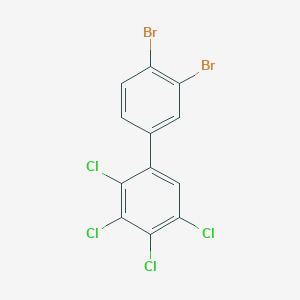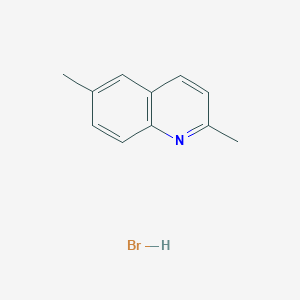
N-Octylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octylbut-2-enamide is an organic compound characterized by the presence of an octyl group attached to a butenamide structure. This compound is part of the enamide family, which are derivatives of amides containing a carbon-carbon double bond conjugated with the amide group. Enamides are known for their unique reactivity and stability compared to other amide derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Octylbut-2-enamide can be synthesized through various methods. One common approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Octylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: Enamides can be oxidized to form corresponding oxo compounds.
Reduction: Reduction of enamides can yield amines or other reduced derivatives.
Substitution: Enamides can participate in nucleophilic substitution reactions, where the double bond acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo compounds, while reduction can produce amines.
Scientific Research Applications
N-Octylbut-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Octylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-Octylbut-2-enamide can be compared with other similar compounds, such as:
N-Decylbut-2-enamide: Similar structure but with a decyl group instead of an octyl group.
N-Hexylbut-2-enamide: Contains a hexyl group instead of an octyl group.
N-Octylbut-2-ynamide: Contains a triple bond instead of a double bond.
These compounds share similar reactivity and properties but differ in their specific applications and effects due to variations in their molecular structure.
Properties
CAS No. |
92779-41-4 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
N-octylbut-2-enamide |
InChI |
InChI=1S/C12H23NO/c1-3-5-6-7-8-9-11-13-12(14)10-4-2/h4,10H,3,5-9,11H2,1-2H3,(H,13,14) |
InChI Key |
PCARJCHPPCFCDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
![Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14356246.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)
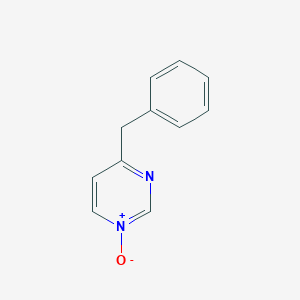
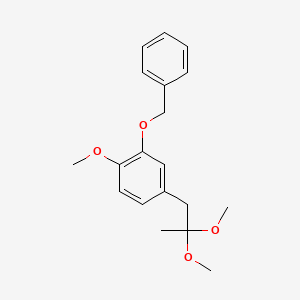
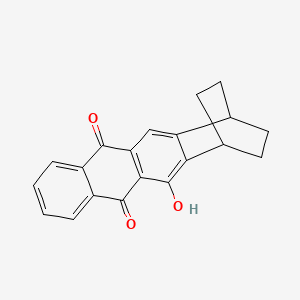
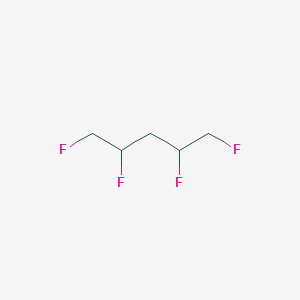
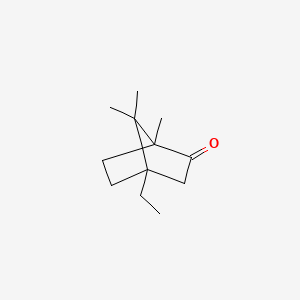
![5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione](/img/structure/B14356282.png)
